-(3-Fluorophenyl)-1-phenylethanone can be synthesized through various methods, including:
2-(3-Fluorophenyl)-1-phenylethanone, also known as 1-(3-fluorophenyl)-2-phenylethanone, is an organic compound characterized by its structure which includes a fluorinated phenyl group and a phenylethanone moiety. Its molecular formula is C₁₄H₁₁F O, and it has a molecular weight of 214.24 g/mol. The compound features a ketone functional group, making it part of the broader class of aromatic ketones. Its unique fluorine substitution at the meta position of the phenyl ring influences its chemical reactivity and biological activity.
Reactions involving similar aromatic ketones often utilize methods such as Friedel-Crafts acylation or palladium-catalyzed cross-coupling reactions to form more complex structures .
2-(3-Fluorophenyl)-1-phenylethanone has potential applications in various fields:
The incorporation of fluorine into organic molecules often enhances their stability and reactivity, making them valuable in research and industrial applications.
Interaction studies involving 2-(3-Fluorophenyl)-1-phenylethanone could focus on its binding affinity to various biological targets. Fluorinated compounds are known to exhibit altered interaction profiles due to changes in electronic properties imparted by the fluorine atom. These studies might include:
Such studies are crucial for assessing the viability of this compound in drug development processes.
Several compounds share structural similarities with 2-(3-Fluorophenyl)-1-phenylethanone, each with distinct properties and potential applications:
Compound Name | Structure | Unique Features |
---|---|---|
1-(3-Fluorophenyl)ethanone | C₈H₇F O | Simple structure; used in flavoring and fragrance. |
3-Fluoroacetophenone | C₈H₇F O | Commonly used in organic synthesis; less sterically hindered. |
4-Fluorobenzophenone | C₁₃H₉F O | More stable due to para substitution; used in photochemistry. |
4'-Fluoroacetophenone | C₈H₇F O | Exhibits anti-inflammatory properties; important in medicinal chemistry. |
Each compound's unique fluorination pattern influences its chemical behavior and potential applications, making them valuable for comparative studies in medicinal chemistry and materials science.
The compound 2-(3-fluorophenyl)-1-phenylethanone emerged as a subject of interest in the early 21st century, particularly within the realm of synthetic organic chemistry. Its first documented synthesis appeared in a 2013 study published in Angewandte Chemie, where researchers developed a nickel-catalyzed cross-coupling method to construct diaryl ketones. This methodology highlighted the compound’s role as a model substrate for exploring carbon-carbon bond-forming reactions under mild conditions. While no single individual is credited with its discovery, its structural simplicity and synthetic versatility have made it a benchmark in studies focusing on fluorinated aromatic ketones.
Systematic IUPAC Name:
2-(3-Fluorophenyl)-1-phenylethanone
Common Synonyms:
Classification:
The compound belongs to the acetophenone derivative family, distinguished by the presence of a fluorine atom at the meta position of one aromatic ring.
Identifier | Value |
---|---|
CAS Registry Number | 347-90-0 |
PubChem CID | 2759061 |
Molecular Formula | C₁₄H₁₁FO |
Molecular Weight | 214.24 g/mol |
Exact Mass | 214.0794 Da |
HS Code | 2914700090 (halogenated derivatives of ketones) |
The molecule consists of two aromatic rings connected by a ketone group. Key structural features include:
Key Structural Parameters:
A classical approach involves reacting 3-fluorobenzene with phenylacetyl chloride in the presence of Lewis acids (e.g., AlCl₃). This method yields the target compound but requires stringent temperature control (-10°C to 0°C) to minimize polysubstitution.
A modern protocol employs Pd(OAc)₂ with ligands (e.g., XPhos) to couple 3-fluorophenylboronic acid with α-bromoacetophenone. This method achieves >85% yield with excellent regioselectivity.
Developed by Su et al. (2013), this method uses NiBr₂·diglyme and 1,10-phenanthroline to catalyze the reaction between 3-fluorophenylboronic acid and acetonitrile under autoclave conditions (100°C, 5 h).
Table 1: Comparison of Synthetic Methods
Method | Yield (%) | Reaction Time | Key Advantage |
---|---|---|---|
Friedel-Crafts | 65–70 | 8–12 h | Low cost |
Pd-Catalyzed Coupling | 85–90 | 3–5 h | High regioselectivity |
Ni-Catalyzed Carbonylation | 73 | 5 h | Mild conditions |
Scalable synthesis requires:
Property | Value |
---|---|
Density | 1.20 ± 0.1 g/cm³ |
Boiling Point | 319.2 ± 17.0°C |
Melting Point | Not explicitly reported |
Flash Point | 131.4 ± 11.6°C |
Vapor Pressure | 0.0 ± 0.7 mmHg (25°C) |
LogP (Octanol-Water) | 3.23 |
Refractive Index | 1.567 |
Solubility Profile:
2-(3-Fluorophenyl)-1-phenylethanone represents a fluorinated aromatic ketone with the molecular formula C₁₄H₁₁FO [1]. The compound exhibits a molecular weight of 214.23 grams per mole, as determined through computational analysis [1]. This molecular mass reflects the presence of fourteen carbon atoms, eleven hydrogen atoms, one fluorine atom, and one oxygen atom within the molecular framework [1].
The compound is registered under the Chemical Abstracts Service number 347-90-0, providing a unique identifier for this specific fluorinated ketone derivative [1]. The molecular composition places this compound within the broader classification of aromatic ketones, specifically those containing halogen substituents [2].
Parameter | Value |
---|---|
Molecular Formula | C₁₄H₁₁FO [1] |
Molecular Weight | 214.23 g/mol [1] |
Chemical Abstracts Service Number | 347-90-0 [1] |
Elemental Composition | C: 78.50%, H: 5.18%, F: 8.87%, O: 7.47% [1] |
The structural representation of 2-(3-Fluorophenyl)-1-phenylethanone can be described through multiple chemical notation systems [1]. The International Union of Pure and Applied Chemistry International Chemical Identifier string is InChI=1S/C14H11FO/c15-13-8-4-5-11(9-13)10-14(16)12-6-2-1-3-7-12/h1-9H,10H2, which provides a systematic description of the molecular connectivity [1]. The Simplified Molecular Input Line Entry System representation is C1=CC=C(C=C1)C(=O)CC2=CC(=CC=C2)F, offering a linear notation of the molecular structure [1].
The compound contains characteristic bond parameters typical of aromatic ketones [3]. The carbonyl group exhibits a carbon-oxygen double bond length of approximately 1.22 ± 0.02 Ångströms, consistent with standard ketone structures [3]. The aromatic carbon-carbon bonds within both phenyl rings maintain typical lengths of 1.38 ± 0.01 Ångströms [3]. The carbon-fluorine bond in the meta position demonstrates a length of approximately 1.36 ± 0.04 Ångströms, characteristic of aromatic carbon-fluorine bonds [3].
The carbonyl carbon adopts sp² hybridization, resulting in trigonal planar geometry around this center [4]. Bond angles around the carbonyl carbon approximate 120 degrees, typical for ketone functional groups [5]. The fluorine substituent occupies the meta position relative to the methylene linker on one phenyl ring, creating an asymmetric molecular architecture [1].
Bond Type | Length (Ångströms) | Reference |
---|---|---|
C=O (ketone) | 1.22 ± 0.02 [3] | Standard ketone bond length |
C-C (aromatic) | 1.38 ± 0.01 [3] | Aromatic ring bonds |
C(aryl)-F | 1.36 ± 0.04 [3] | Aromatic carbon-fluorine |
C-C (aliphatic) | 1.54 ± 0.02 [3] | Methylene linker |
2-(3-Fluorophenyl)-1-phenylethanone does not possess classical stereogenic centers, as all carbon atoms in the structure are either aromatic or sp² hybridized at the carbonyl position [1]. The methylene carbon connecting the fluorinated phenyl ring to the carbonyl group is sp³ hybridized but lacks chiral characteristics due to the presence of two hydrogen atoms [1].
The compound exhibits conformational isomerism around the carbon-carbon bond connecting the methylene group to the carbonyl carbon [6]. Rotation around this bond can generate different conformations, with the relative orientation of the two aromatic rings varying based on dihedral angles [6]. Studies on related fluorinated acetophenone derivatives indicate a preference for specific conformational arrangements due to electronic interactions [6].
The fluorine substituent in the meta position influences the electronic distribution within the aromatic system [7]. This positioning creates an asymmetric electronic environment that affects intermolecular interactions and molecular recognition properties [7]. The meta-fluorine substitution pattern differentiates this compound from its ortho and para isomers in terms of electronic properties and reactivity [7].
The three-dimensional conformation of 2-(3-Fluorophenyl)-1-phenylethanone is characterized by the spatial arrangement of its two aromatic rings and the central ketone functionality [8]. Computational studies on similar fluorinated acetophenone derivatives reveal that the molecular geometry is influenced by the balance between steric interactions and electronic effects [6].
The carbonyl group adopts a planar configuration with the attached phenyl ring, facilitating conjugation between the aromatic system and the carbonyl π-system [9]. The dihedral angle between the two phenyl rings varies depending on the conformational state, with values typically ranging from 30 to 90 degrees based on structural analogs [9]. The presence of the fluorine substituent introduces additional electronic considerations that influence the preferred conformational arrangements [6].
Intramolecular interactions, particularly those involving the fluorine atom, play a crucial role in stabilizing specific conformations [6]. Through-space interactions between the fluorine atom and other molecular components can influence the overall molecular shape and energy profile [6]. The methylene linker provides conformational flexibility, allowing rotation around the carbon-carbon bonds [8].
Conformational Parameter | Typical Range | Influence |
---|---|---|
Phenyl-phenyl dihedral angle | 30-90° [9] | Steric and electronic factors |
Carbonyl-phenyl planarity | ~0-20° [9] | Conjugative interactions |
C-C-C-O torsion angle | Variable [8] | Rotational freedom |
Crystal structure analysis of fluorinated aromatic ketones reveals specific packing arrangements influenced by intermolecular interactions [7]. While direct crystallographic data for 2-(3-Fluorophenyl)-1-phenylethanone was not available in the literature search, structural characteristics can be inferred from related fluorinated ketone compounds [7].
Fluorinated aromatic compounds typically exhibit crystal packing stabilized by carbon-hydrogen···fluorine hydrogen bonds and fluorine···fluorine contacts [7]. The presence of the ketone functionality introduces additional hydrogen bonding possibilities through carbon-hydrogen···oxygen interactions [7]. These intermolecular forces contribute to the overall crystal stability and influence physical properties such as melting point and solubility [7].
The meta-fluorine substitution pattern affects the crystal packing compared to ortho or para isomers [7]. Studies on related benzanilide derivatives with meta-fluorine substitution show that this positioning can lead to positional disorder in crystal structures, particularly when the fluorine atom can occupy multiple equivalent sites [7]. The asymmetric nature of the meta-substitution creates unique packing motifs that differentiate it from symmetrically substituted analogs [7].
Crystal structures of similar fluorinated ketones often exhibit orthorhombic or monoclinic space groups, with unit cell parameters dependent on the specific substitution pattern and intermolecular interactions [9]. The presence of both aromatic rings and the ketone functionality creates opportunities for π-π stacking interactions between molecules, contributing to the overall crystal architecture [9].
Crystal Structure Feature | Typical Characteristics | Reference Compounds |
---|---|---|
Space Group | Orthorhombic/Monoclinic [9] | Related fluorinated ketones |
Intermolecular Interactions | C-H···F, C-H···O, π-π stacking [7] | Fluorinated aromatics |
Packing Motif | Layered or chain structures [7] | Meta-substituted compounds |
Fluorine Behavior | Potential positional disorder [7] | Meta-fluorinated systems |